molecular formula C10H8BrNO3 B15333856 Methyl 7-bromo-2-oxoindoline-6-carboxylate

Methyl 7-bromo-2-oxoindoline-6-carboxylate

Cat. No.: B15333856
M. Wt: 270.08 g/mol
InChI Key: IBWMVZKCOLFIKC-UHFFFAOYSA-N
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Description

Methyl 7-bromo-2-oxoindoline-6-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-2-oxoindoline-6-carboxylate typically involves the bromination of an indoline derivative followed by esterification. One common method includes the reaction of 7-bromoindoline with oxalyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the ester . The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted indoline derivatives.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: Products include oxidized indole derivatives.

Scientific Research Applications

Methyl 7-bromo-2-oxoindoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2-oxoindoline-6-carboxylate involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The compound can also modulate receptor functions by binding to specific receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-2-oxoindoline-6-carboxylate
  • Methyl 7-fluoro-2-oxoindoline-6-carboxylate
  • Methyl 7-iodo-2-oxoindoline-6-carboxylate

Uniqueness

Methyl 7-bromo-2-oxoindoline-6-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s binding affinity and selectivity towards biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 7-bromo-2-oxo-1,3-dihydroindole-6-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-15-10(14)6-3-2-5-4-7(13)12-9(5)8(6)11/h2-3H,4H2,1H3,(H,12,13)

InChI Key

IBWMVZKCOLFIKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(CC(=O)N2)C=C1)Br

Origin of Product

United States

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